Product packaging for 2,4-Dibromo-6-chloropyridin-3-ol(Cat. No.:CAS No. 1232433-08-7)

2,4-Dibromo-6-chloropyridin-3-ol

Cat. No.: B1424381
CAS No.: 1232433-08-7
M. Wt: 287.33 g/mol
InChI Key: OPJUTJUYUYFGCH-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-chloropyridin-3-ol ( 1232433-08-7) is a high-purity brominated and chlorinated pyridinol derivative supplied as a critical advanced intermediate for research and development. With a molecular formula of C5H2Br2ClNO and a molecular weight of 287.34 g/mol, this compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex active molecules . Its multifunctional structure, featuring both bromine and chlorine substituents on the pyridine ring, makes it a valuable substrate for sequential cross-coupling reactions and further functionalization. The compound is provided with a guaranteed purity of not less than 98% (NLT 98%), certified under ISO quality systems to ensure consistency and reliability for sensitive research applications . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals. Safety Information: Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling instructions. General hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to use appropriate personal protective equipment and handle the material in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Br2ClNO B1424381 2,4-Dibromo-6-chloropyridin-3-ol CAS No. 1232433-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-6-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClNO/c6-2-1-3(8)9-5(7)4(2)10/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJUTJUYUYFGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704619
Record name 2,4-Dibromo-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232433-08-7
Record name 2,4-Dibromo-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dibromo 6 Chloropyridin 3 Ol and Analogues

Strategies for Regioselective Halogenation on Pyridine (B92270) Rings

Regioselective halogenation of pyridine and its derivatives is a critical transformation in organic synthesis, as halopyridines are key precursors for pharmaceuticals and agrochemicals. chemrxiv.orgnih.govnih.gov The challenge lies in controlling the position of halogenation, as the pyridine nitrogen deactivates the ring towards electrophilic substitution, primarily at the 2-, 4-, and 6-positions. wikipedia.org

Electrophilic Halogenation Approaches to Pyridinols

Pyridinols, or hydroxypyridines, contain a strong electron-donating hydroxyl group which activates the pyridine ring towards electrophilic substitution, making these reactions more feasible than on the parent pyridine.

The introduction of bromine onto activated pyridine rings, such as pyridinols, can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of activated aromatic and heteroaromatic compounds. nih.govorganic-chemistry.org Studies on activated pyridines, including hydroxy pyridines, have shown that mono- and di-bromination can be achieved with high regioselectivity and yield using NBS. researchgate.net The reactivity of the substrate is influenced by the position of the activating group. researchgate.net For 3-hydroxypyridine (B118123), the hydroxyl group directs electrophilic attack to the ortho and para positions (2, 4, and 6 positions).

Research into the bromination of various activated pyridines has demonstrated that the choice of solvent and reaction conditions can significantly influence the outcome. researchgate.netmanac-inc.co.jp For example, the bromination of 3-substituted anilines with NBS shows solvent-dependent regioselectivity. manac-inc.co.jp While specific conditions for the dibromination of a 6-chloropyridin-3-ol at the 2- and 4-positions to yield the target molecule are not detailed in the provided results, the general principles of electrophilic halogenation of activated pyridines suggest that a sequential or one-pot reaction using a suitable bromine source like NBS would be a rational approach. nih.govresearchgate.net

Table 1: Examples of Electrophilic Bromination on Activated Pyridines

Starting MaterialBrominating AgentSolventProduct(s)YieldReference
3-HydroxypyridineNBS (2 equiv.)Acetonitrile (B52724)2,6-Dibromo-3-hydroxypyridineHigh researchgate.net
2-AminopyridineNBS (1 equiv.)CCl45-Bromo-2-aminopyridine97% researchgate.net
4-MethoxypyridineNBSAcetonitrile3-Bromo-4-methoxypyridine- researchgate.net

This table is illustrative and based on general findings for activated pyridines.

The chlorination of pyridinols can be accomplished using reagents like N-chlorosuccinimide (NCS). nih.govorganic-chemistry.org Similar to bromination, the hydroxyl group directs the incoming electrophile. To synthesize 2,4-Dibromo-6-chloropyridin-3-ol, one might start with a 2,4-dibromopyridin-3-ol (B159629) and selectively chlorinate the 6-position. The use of NCS, sometimes in conjunction with a catalyst or under specific solvent conditions, is a standard method for such transformations. nih.govorganic-chemistry.org For instance, methods using NCS in acetonitrile have been shown to be effective for the chlorination of certain nitrogen heterocycles. nih.gov Highly stereoselective chlorination of cyclic alcohols has been achieved using a triphenylphosphine-NCS system, where factors like ring size and substituents influence the outcome. rsc.org

The regiochemical outcome of electrophilic halogenation on a substituted pyridine ring is dictated by the electronic properties of the substituents present. libretexts.org

Activating Groups : Electron-donating groups (EDGs) like hydroxyl (-OH), amino (-NH2), and alkoxy (-OR) activate the ring towards electrophilic attack. researchgate.net They are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org In 3-hydroxypyridine, the -OH group activates the 2, 4, and 6 positions for substitution.

Deactivating Groups : Electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br) deactivate the ring. Halogens are an exception as they are deactivating yet ortho, para-directing due to a balance of their inductive electron withdrawal and resonance electron donation. libretexts.org

For the synthesis of this compound, the starting material would likely be a pyridin-3-ol derivative. The -OH group at position 3 strongly directs the initial brominations to the 2- and 4-positions. Once the bromine atoms are in place, the subsequent chlorination at the 6-position would be influenced by the combined directing effects of the -OH group and the two bromine atoms.

Nucleophilic Halogenation and Deoxygenation Routes (e.g., from Pyridine N-Oxides)

An alternative to direct electrophilic halogenation is the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic attack. bhu.ac.in

This strategy involves the oxidation of the parent pyridine to its N-oxide. bhu.ac.in This N-oxide can then undergo halogenation. A common method for introducing halogens, particularly chlorine, is by treatment with reagents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2). abertay.ac.ukscripps.edu This process, known as deoxygenative halogenation, involves activation of the N-oxide oxygen by an electrophile, followed by nucleophilic attack of a halide at the α-position (C2). researchgate.net The choice of reagent can influence the ratio of 2- and 4-halo isomers. abertay.ac.uk For instance, reacting pyridine N-oxide with POCl3 often yields a majority of the 2-chloro isomer, while the use of oxalyl chloride or bromide can also provide 2-halopyridines with high yields and good regioselectivity. abertay.ac.ukresearchgate.netgoogle.com Subsequent removal of the N-oxide oxygen, if necessary, yields the halogenated pyridine. This route provides a powerful method for synthesizing specifically substituted pyridines that may be difficult to obtain through direct halogenation. nih.govsemanticscholar.org

Table 2: Reagent Effects on Regioselectivity of Pyridine N-Oxide Chlorination

Reagent2-Chloropyridine (%)4-Chloropyridine (%)Reference
POCl36832 abertay.ac.uk
SO2Cl25743 abertay.ac.uk
PCl54158 abertay.ac.uk

Metal-Catalyzed Halogenation Reactions (e.g., Copper-catalyzed)

Modern synthetic methods increasingly employ transition metal catalysis to achieve high regioselectivity in C-H functionalization, including halogenation. researchgate.netnih.gov Copper-catalyzed reactions have emerged as a valuable tool for the halogenation of arenes and heterocycles. researchgate.netacs.org These methods can offer milder reaction conditions and unique selectivities compared to traditional methods. For example, copper(I) chloride has been used to catalyze the addition of polyhaloacetonitriles to olefins, which can then be cyclized to form halogenated pyridines. acs.org While a specific copper-catalyzed synthesis for this compound is not available, the principles of directed C-H activation could potentially be applied. For instance, copper-catalyzed ortho-chlorination of arenes directed by a pyridine group has been reported, showcasing the potential for site-selective halogenation. researchgate.net

Precursor Synthesis and Halogen-Specific Functionalization Pathways

The creation of the target molecule hinges on two key stages: first, the synthesis of a suitable pyridin-3-ol precursor, and second, the controlled, stepwise introduction of the halogen atoms.

The pyridin-3-ol scaffold is a crucial building block for numerous biologically active compounds. Several synthetic routes have been developed to access these core structures.

One effective method involves a hetero-Diels–Alder reaction between 5-alkoxyoxazoles and various dienophiles. This approach provides a general, single-step pathway to polysubstituted 3-hydroxypyridine scaffolds. rsc.org The reaction, often catalyzed by a Lewis acid such as Neodymium(III) triflate (Nd(OTf)₃) at room temperature, demonstrates good functional group tolerance and offers a straightforward process for obtaining these useful intermediates. rsc.org

Another versatile strategy is the three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids, which provides access to highly substituted pyridin-4-ol derivatives. chim.it While this yields the 4-ol isomer, modifications of this multicomponent approach can be envisioned for the synthesis of 3-ol analogues. Multicomponent reactions, in general, are powerful tools for creating diverse pyridine libraries. rsc.orgresearchgate.net

A more direct route to halogenated pyridin-3-ols involves the transformation of furan (B31954) derivatives. For instance, 3-hydroxy-5-halopyridines can be produced by reacting 2-furfurylamine in an aqueous mineral-acid solution with a halogen at low temperatures (-20°C to +5°C). google.com This method provides a pathway to precursors that already contain one of the required halogen atoms.

A plausible and direct precursor for the synthesis of this compound is 6-chloropyridin-3-ol . The synthesis of this intermediate can be achieved through various established heterocyclic chemistry routes, often starting from commercially available pyridine derivatives or acyclic precursors that undergo cyclization.

With a suitable precursor like 6-chloropyridin-3-ol in hand, the next critical phase is the regioselective introduction of two bromine atoms. The directing effects of the substituents on the pyridine ring govern the outcome of electrophilic halogenation. The hydroxyl group at the C3 position is an activating group and directs electrophiles to the ortho (C2, C4) and para (C6) positions. The pyridine ring nitrogen is deactivating towards electrophilic substitution. The chlorine atom at C6 is a deactivating group but also directs to the ortho and para positions.

In the case of 6-chloropyridin-3-ol, the C3-hydroxyl group strongly activates the C2 and C4 positions for electrophilic attack. Therefore, direct bromination is expected to be highly regioselective.

A proposed synthetic sequence is outlined below:

Table 1: Proposed Stepwise Halogenation of 6-chloropyridin-3-ol

StepStarting MaterialReagent(s)ProductDescription
16-chloropyridin-3-ol2.0-2.2 equivalents of a brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine (Br₂))This compoundThe strong activating effect of the C3-hydroxyl group directs the two bromine atoms to the C2 and C4 positions. This reaction is a type of electrophilic aromatic substitution.

This direct dibromination is a highly efficient strategy due to the powerful directing nature of the hydroxyl group, which overrides the deactivating effects of the ring nitrogen and the C6-chloro substituent. The use of reagents like N-Bromosuccinimide (NBS) is common for such transformations under mild conditions. nih.govresearchgate.net

Optimization of Reaction Conditions for Yield and Regioselectivity

The success of synthesizing this compound with high yield and purity is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, the use of catalysts, and the control of temperature and pressure.

The solvent plays a crucial role in halogenation reactions, influencing reagent solubility, reaction rates, and sometimes the regioselectivity of the substitution.

For the bromination of pyridinols and related compounds, a variety of solvents have been successfully employed. Aprotic solvents are common choices.

Dichloromethane (B109758) (DCM) and Chloroform (CHCl₃) are frequently used for brominations with NBS, as they are relatively inert and facilitate easy work-up. rsc.orgchemicalbook.com

Acetic acid can serve as a solvent that also activates the halogenating agent, although it can be reactive itself under certain conditions. cdnsciencepub.com

Dioxane has been used for chlorination reactions at elevated temperatures. chemrxiv.org

Ionic liquids have emerged as a greener alternative, offering high yields and regioselectivity for the halogenation of anilines with copper halides, a protocol which could be adapted for pyridinols. beilstein-journals.org

The choice of solvent can significantly affect reaction kinetics; polar solvents can stabilize polar transition states that occur during electrophilic aromatic substitution, potentially increasing the reaction rate. cdnsciencepub.com

Table 2: Influence of Solvent on Pyridine Halogenation

Solvent SystemHalogenating Agent/CatalystObservationReference
Acetic AcidBromine / Pyridinium saltsCatalyzes bromination, positive salt effects observed. cdnsciencepub.com
DioxaneLiCl / Phosphine-derived saltEffective for chlorination at 80 °C. chemrxiv.orgnih.gov
MeCN / HOAcTetrabutylammonium bromide (TBABr)Optimal mixed solvent for electrochemical bromination of aminopyridines. acs.org
ChloroformN-Bromosuccinimide (NBS)Standard solvent for reflux conditions in bromination. chemicalbook.com
Ionic LiquidCuCl₂ / CuBr₂High yield and regioselectivity for halogenation of anilines under mild conditions. beilstein-journals.org

While direct bromination of the activated 6-chloropyridin-3-ol ring may not strictly require a catalyst, catalytic systems are central to modern synthetic chemistry for enhancing selectivity and reaction rates, especially for less reactive substrates.

Lewis Acids: Catalytic amounts of Lewis acids like BiCl₃ can be used in conjunction with N-halosuccinimides (NXS) for the halogenation of aromatic compounds. dntb.gov.ua

Brønsted Acids: Strong acids are often required for the halogenation of the deactivated pyridine ring via electrophilic aromatic substitution, though they may be unnecessary for activated substrates like pyridinols. nih.govchemrxiv.org

Phosphine (B1218219) Reagents: Custom-designed phosphine ligands can be used to install a phosphonium (B103445) salt at the 4-position of pyridines, which is then displaced by a halide. This method offers excellent control for 4-halogenation but is a multi-step process. chemrxiv.orgnih.gov

Pyridine: In some bromination reactions, pyridine itself can act as a base or nucleophilic catalyst. cdnsciencepub.comwikipedia.org

For subsequent functionalization of the this compound product, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) are invaluable. Studies on bromo-chloropyridine C-nucleosides have shown that these reactions can proceed with high chemoselectivity, typically reacting at the more labile C-Br bond over the C-Cl bond. rsc.orgrsc.org

Reaction temperature is a critical parameter that must be carefully controlled to achieve the desired outcome.

Low Temperatures: Some selective halogenations are performed at reduced temperatures (e.g., -78°C to 0°C) to control exothermic reactions and prevent the formation of over-halogenated or undesired regioisomeric byproducts. google.com

Room Temperature: Many modern protocols using activated reagents like NBS or catalytic systems can be run efficiently at room temperature, offering operational simplicity. acs.org

Elevated Temperatures: For less reactive substrates or to overcome activation energy barriers, heating (reflux) is often necessary. Temperatures ranging from 60°C to 140°C have been reported for various pyridine functionalization reactions. chemrxiv.orgnih.gov

For the proposed dibromination of 6-chloropyridin-3-ol, the reaction temperature would need to be optimized. Starting at room temperature and gently heating if necessary would be a standard approach to find the ideal balance between reaction rate and selectivity, minimizing the formation of impurities. Reaction pressure is generally not a key parameter for these types of solution-phase halogenation reactions and is typically conducted at atmospheric pressure.

Purification and Isolation Techniques for Polyhalogenated Pyridinols

The successful isolation of pure polyhalogenated pyridinols from complex reaction mixtures relies on a combination of classical and modern purification techniques. The choice of method is dictated by the physical and chemical properties of the target compound and the impurities present. Common strategies include precipitation/recrystallization, column chromatography, and various extraction and washing steps.

Precipitation and Recrystallization

Precipitation is a widely used initial purification step for many organic compounds, including halogenated pyridines. This technique is particularly effective for separating the desired product from soluble impurities. For instance, in the synthesis of related compounds like 5-bromo-6-chloropyridin-3-ol, a common work-up procedure involves diluting the reaction mixture with water to precipitate the crude product. The collected solid can then be washed and dried to afford a partially purified material.

Recrystallization is a powerful technique for further purifying solid compounds to a high degree of homogeneity. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. For substituted pyridines, polar solvents such as methanol (B129727) are often employed. google.com The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the mother liquor. The process can be repeated to enhance purity. In some cases, the addition of a co-solvent may be necessary to achieve optimal crystallization.

Column Chromatography

Flash column chromatography is a cornerstone technique for the purification of a wide array of organic compounds, including polyhalogenated pyridinols. nih.gov This method is particularly useful for separating compounds with similar polarities that cannot be effectively separated by simple recrystallization. The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase (eluent) is crucial for achieving good separation.

For halogenated pyridines, a common mobile phase consists of a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate. The polarity of the eluent is often gradually increased during the separation (gradient elution) to effectively elute compounds with varying polarities from the column. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. For instance, the purification of a mixture of mono-bromination products of 2-chloro-6-hydroxypyridine has been successfully achieved using flash column chromatography.

High-performance liquid chromatography (HPLC) offers a higher resolution separation method and can be used for both analytical and preparative scale purification of halogenated aromatic compounds. chromforum.org Reversed-phase HPLC, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, is a common configuration. The separation of halogenated benzenes, which share structural similarities with polyhalogenated pyridines, has been demonstrated using HPLC, highlighting the potential of this technique for achieving high purity. rsc.org

Extraction and Washing

Liquid-liquid extraction is a fundamental technique used throughout the work-up and purification process to separate the target compound from unwanted byproducts and unreacted starting materials based on their differential solubilities in immiscible liquid phases. For instance, after a reaction, the mixture is often diluted with an organic solvent, such as dichloromethane or ethyl acetate, and washed sequentially with aqueous solutions. orgsyn.org

These aqueous washes can be acidic, basic, or neutral to remove specific types of impurities. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) can remove acidic byproducts. A final wash with brine (saturated NaCl solution) is often employed to remove the bulk of the water from the organic layer before drying with an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

The table below summarizes the purification techniques that have been reported for compounds analogous to this compound.

Compound Purification Technique Details Reference
5-Bromo-6-chloropyridin-3-olPrecipitationDilution of the reaction mixture with water to precipitate the product.
Substituted PyridinesRecrystallizationDissolution in hot methanol followed by cooling to induce crystallization. google.com
Mono-bromination products of 2-chloro-6-hydroxypyridineFlash Column ChromatographySeparation on a silica gel column.
Halogenated BenzenesHigh-Performance Liquid Chromatography (HPLC)Separation on a C18 column. rsc.org
2,6-Dibromopyridine (B144722)Recrystallization/RefiningRefining of the crude product with ether.
2,4,6-TrichloropyridineExtraction and PrecipitationExtraction with solvents like dichloromethane followed by precipitation.

The successful isolation of pure this compound often involves a strategic combination of these techniques. A typical purification sequence might begin with an extractive work-up, followed by precipitation or flash column chromatography of the crude material, and finally, recrystallization to obtain the final product in high purity. The specific conditions for each step, such as the choice of solvents and their ratios, must be optimized to maximize yield and purity.

Advanced Characterization Techniques for 2,4 Dibromo 6 Chloropyridin 3 Ol

Spectroscopic Analysis for Definitive Structural Elucidation

Spectroscopic analysis provides a detailed insight into the molecular framework of 2,4-Dibromo-6-chloropyridin-3-ol, confirming the identity and electronic environment of each atom within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. It provides precise information about the hydrogen and carbon skeletons of the molecule.

The proton NMR (¹H NMR) spectrum of this compound is characterized by a limited number of signals due to the highly substituted nature of the pyridine (B92270) ring. The spectrum typically displays a singlet for the remaining aromatic proton on the pyridine ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating nature of the hydroxyl group. The hydroxyl proton itself will also give rise to a signal, the position of which can be concentration and solvent dependent.

Table 1: ¹H NMR Chemical Shift Data for this compound

ProtonChemical Shift (δ, ppm)Multiplicity
H-57.30 - 7.50Singlet
OHVariableBroad Singlet

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon framework of the pyridine ring. The chemical shifts of the six carbon atoms are distinctly affected by the attached substituents (two bromine atoms, one chlorine atom, and one hydroxyl group). The carbons bearing the halogen atoms (C-2, C-4, and C-6) are generally shifted to lower field (downfield) due to the deshielding effect of the electronegative halogens. Conversely, the carbon attached to the hydroxyl group (C-3) will also experience a significant shift.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2145 - 155
C-3150 - 160
C-4110 - 120
C-5115 - 125
C-6140 - 150

Note: These are predicted values and can vary based on experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): While of limited use for this particular molecule due to the single aromatic proton, a COSY experiment would confirm the absence of proton-proton couplings for the ring proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment is vital for correlating the proton signal (H-5) directly to its attached carbon atom (C-5). This provides a definitive link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is arguably the most informative 2D NMR technique for this compound. It reveals long-range correlations (typically over two to three bonds) between protons and carbons. For instance, the H-5 proton would show correlations to C-3, C-4, and C-6, while the hydroxyl proton would show correlations to C-2 and C-3. These correlations are instrumental in piecing together the complete molecular structure and confirming the substitution pattern on the pyridine ring.

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

C=C and C=N Stretching: The aromatic pyridine ring will give rise to a series of sharp to medium absorption bands in the 1400-1600 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations.

C-O Stretching: The stretching vibration of the C-O bond of the pyridinol is expected to appear in the 1200-1300 cm⁻¹ region.

C-X (Halogen) Stretching: The C-Cl and C-Br stretching vibrations will occur at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹. The C-Cl stretch is generally found around 600-800 cm⁻¹, while the C-Br stretch appears at an even lower wavenumber, around 500-600 cm⁻¹.

Ring Bending and Deformation Modes: The fingerprint region of the spectra (below 1000 cm⁻¹) will also contain a complex pattern of bands arising from various bending and deformation modes of the substituted pyridine ring.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching3200 - 3600 (broad)
Pyridine Ring (C=C, C=N)Stretching1400 - 1600
Pyridinol (C-O)Stretching1200 - 1300
C-ClStretching600 - 800
C-BrStretching500 - 600

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Assessment of Intramolecular and Intermolecular Hydrogen Bonding Interactions

An intramolecular hydrogen bond could potentially form between the hydroxyl group's hydrogen atom and the nitrogen atom of the pyridine ring, creating a five-membered ring structure. However, the geometry of the pyridine ring may not always favor this interaction. The strength of such a bond would depend on the O-H···N angle and the H···N distance. In similar structures like 2-halophenols, the existence and strength of intramolecular hydrogen bonds are a subject of detailed study, with findings indicating that weak intramolecular hydrogen bonds are present in 2-chloro and 2-bromo-phenols. rsc.org

In the solid state, intermolecular hydrogen bonding is expected to be a dominant force. The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen and the hydroxyl oxygen can act as hydrogen bond acceptors. This can lead to the formation of chains or more complex networks of molecules. For instance, in related halogenated pyridine derivatives, the hydroxyl group is known to introduce hydrogen bonding capabilities that stabilize the crystal lattice. The competition between the formation of an intramolecular hydrogen bond and intermolecular hydrogen bonds with neighboring molecules or solvent molecules is a key factor in determining the final supramolecular assembly. nih.gov Studies on similar molecules have shown that O-H···N hydrogen bonds are a common feature in their crystal packing. researchgate.net It is also possible for bifurcated hydrogen bonds to form, where the hydroxyl hydrogen interacts with both the pyridine nitrogen and an oxygen atom of a neighboring molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₅H₂Br₂ClNO. bldpharm.com The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak.

HRMS would be able to distinguish the exact mass of the monoisotopic peak from other potential elemental compositions with the same nominal mass. The calculated monoisotopic mass for C₅H₂⁷⁹Br₂³⁵ClNO is 284.83785 Da. nih.gov The experimentally determined exact mass from an HRMS analysis should align closely with this calculated value, confirming the elemental composition of the compound.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

Isotope Combination Exact Mass (Da) Relative Abundance (%)
C₅H₂⁷⁹Br₂³⁵ClNO 284.83785 75.7
C₅H₂⁷⁹Br⁸¹Br³⁵ClNO 286.83580 100.0
C₅H₂⁸¹Br₂³⁵ClNO 288.83375 24.3
C₅H₂⁷⁹Br₂³⁷ClNO 286.83490 24.8
C₅H₂⁷⁹Br⁸¹Br³⁷ClNO 288.83285 32.7

Note: This table represents a simplified theoretical pattern. Actual spectra may vary slightly.

Fragmentation Pattern Analysis and Proposed Mechanisms for Structural Confirmation

Electron ionization (EI) mass spectrometry would cause the molecular ion of this compound to undergo fragmentation, providing valuable information for structural elucidation. The fragmentation pattern is influenced by the stability of the resulting ions and neutral losses.

A plausible fragmentation pathway could involve the initial loss of a bromine atom, which is a common fragmentation for brominated aromatic compounds, leading to a significant peak. Subsequent or alternative fragmentations could include the loss of a chlorine atom, carbon monoxide (from the phenolic nature), or hydrogen cyanide (from the pyridine ring). The analysis of the isotopic patterns of the fragment ions would help to confirm the number of bromine and chlorine atoms in each fragment. For example, a fragment that has lost one bromine atom will still show the characteristic isotopic signature for one bromine and one chlorine atom.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds allows for a detailed prediction of its structural features.

Analysis of Molecular Geometry (Bond Lengths, Bond Angles, Torsion Angles)

The molecular geometry of this compound will be dictated by the hybridization of the atoms in the pyridine ring and the steric and electronic effects of the substituents. The pyridine ring is expected to be largely planar. The C-Br, C-Cl, C-O, and C-N bond lengths will be influenced by the electronic environment. For instance, the C-O bond of the hydroxyl group may exhibit some double bond character due to resonance with the aromatic ring.

The bond angles within the pyridine ring will deviate from the ideal 120° of a perfect hexagon due to the presence of the nitrogen atom and the bulky halogen substituents. Steric hindrance between the bromine atom at position 4 and the hydroxyl group at position 3, as well as between the bromine at position 2 and the chlorine at position 6, will likely cause some distortion in the planarity of the ring and influence the torsion angles of the substituents relative to the ring. In similar halogenated pyridines, the substitution patterns are known to significantly affect the molecular geometry.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

The arrangement of molecules in the crystal lattice is governed by a combination of intermolecular forces. As discussed previously, intermolecular hydrogen bonding involving the hydroxyl group and the pyridine nitrogen is expected to play a significant role in the crystal packing.

Computational and Theoretical Studies of 2,4 Dibromo 6 Chloropyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,4-Dibromo-6-chloropyridin-3-ol. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations would determine the precise bond lengths, bond angles, and dihedral angles. These calculations would reveal how the bromine, chlorine, and hydroxyl substituents influence the geometry of the pyridine (B92270) ring. The total electronic energy of the optimized structure would also be calculated, providing a measure of the molecule's intrinsic stability. Different DFT functionals and basis sets could be employed to ensure the accuracy of the results. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Orbital Distribution

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. FMO analysis of this compound would map the distribution of the HOMO and LUMO across the molecule, identifying the regions most likely to be involved in chemical reactions. researchgate.netimperial.ac.uk

A hypothetical data table for FMO analysis is presented below:

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would identify the most likely sites for electrophilic and nucleophilic attack. The electronegative oxygen, nitrogen, and halogen atoms would be expected to be regions of negative potential, while the hydrogen atom of the hydroxyl group and parts of the pyridine ring might show positive potential.

Natural Bond Orbital (NBO) Analysis

A hypothetical data table for NBO analysis is presented below:

InteractionStabilization Energy (kcal/mol)
LP(O) -> σ(C-Br)1.5
LP(N) -> σ(C-C)2.0

Theoretical Investigations of Reactivity and Reaction Mechanisms

Computational methods can also be used to explore the reactivity of a molecule and the pathways of its chemical reactions.

Transition State Analysis of Halogenation Pathways

If this compound were to undergo further halogenation, computational methods could be used to investigate the reaction mechanism. This would involve identifying the structures of the transition states—the high-energy intermediates that connect reactants and products. By calculating the energy of these transition states, chemists can determine the activation energy of the reaction, which dictates the reaction rate. This analysis would help predict which position on the pyridine ring is most susceptible to further halogenation and under what conditions the reaction is most likely to occur.

Computational Prediction of Regioselectivity and Stereoselectivity

Computational chemistry offers powerful tools for predicting the outcome of chemical reactions, particularly regioselectivity and stereoselectivity. rsc.orgrsc.org For a substituted pyridine like this compound, these predictions are crucial for understanding its synthetic utility.

Regioselectivity: The prediction of regioselectivity, or the position at which a chemical reaction will occur on the molecule, is often guided by analyzing the electronic properties of the ground state molecule. Methods based on Density Functional Theory (DFT) are commonly used to calculate molecular orbitals and electron density distribution. For electrophilic aromatic substitution, the most likely site of reaction is the one with the highest electron density, often predicted by examining the highest occupied molecular orbital (HOMO). researchgate.net Conversely, for nucleophilic substitution, the lowest unoccupied molecular orbital (LUMO) can indicate the most susceptible site. The combination of electron-withdrawing halogen substituents (Br, Cl) and the electron-donating hydroxyl group (-OH) creates a complex electronic landscape on the pyridine ring, making computational predictions particularly valuable. Machine learning models are also emerging as powerful tools for predicting regioselectivity in complex organic reactions, often trained on large datasets of known reactions. nih.gov

Stereoselectivity: While this compound itself is achiral, stereoselectivity becomes a critical factor in reactions involving this molecule that create new stereocenters. Computational methods are instrumental in predicting which stereoisomer will be the major product. rsc.org This is typically achieved by calculating the transition state energies for the pathways leading to different stereoisomers. The pathway with the lowest activation energy is predicted to be the dominant one. These calculations require sophisticated models that account for the three-dimensional arrangement of atoms and the subtle energetic differences between diastereomeric transition states.

Studies on Tautomerism and Proton Transfer Dynamics

The structure of this compound allows for the existence of different tautomers, primarily keto-enol tautomerism. Understanding the equilibrium between these forms is essential as they exhibit different chemical reactivity.

Tautomerism: The pyridin-3-ol can exist in equilibrium with its keto tautomer, a pyridinone derivative. Computational studies can predict the relative stability of these tautomers by calculating their ground-state energies. orientjchem.org The choice of the computational method and the inclusion of solvent effects are critical for accurate predictions, as the polarity of the solvent can significantly influence the position of the tautomeric equilibrium. orientjchem.orgmdpi.com Generally, the enol form is favored in the gas phase, while polar solvents can stabilize the more polar keto form.

Proton Transfer Dynamics: The conversion between tautomers occurs via a proton transfer reaction. Computational methods can model the pathway of this transfer and calculate the associated energy barrier. nih.gov For intramolecular proton transfer, a four-membered ring transition state is often involved. orientjchem.org Quantum dynamics simulations can provide a more detailed picture of this process, including the timescale of the transfer, which can be extremely fast. nih.gov

Table 1: Potential Tautomeric Forms of this compound

Tautomeric FormStructureNotes
Enol FormThis compound
Keto Form2,4-Dibromo-1H-pyridin-3(2H)-one

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods allow for the prediction of various spectroscopic properties, which can be correlated with experimental data to confirm the structure and understand the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts have become a standard tool to aid in this process. researchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most common approaches for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net

By calculating the ¹H and ¹³C NMR chemical shifts for plausible structures, such as different tautomers or isomers, and comparing them to experimental spectra, the correct structure can be identified. nih.gov The accuracy of these predictions depends on the level of theory, the basis set used, and the proper consideration of environmental factors like the solvent. rug.nlrsc.org

Table 2: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts (Note: This table is for illustrative purposes, as specific experimental data for this compound is not available in the cited sources.)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
C-2135.2--
C-3150.5--
C-4118.9--
C-5125.1--
C-6148.3--

Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory as geometry optimization. The calculated frequencies and their intensities help in the assignment of experimental spectra, allowing for the identification of specific functional groups and vibrational modes of the molecule. For this compound, this would include the O-H stretching frequency, the aromatic C=C and C-N stretching modes, and the C-Br and C-Cl stretching frequencies.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups (Note: This table is illustrative and provides expected ranges for the functional groups present in the molecule.)

Functional GroupVibrational ModeTypical Calculated Frequency Range (cm⁻¹)
O-HStretching3500-3700
C=C / C=NRing Stretching1450-1650
C-OStretching1200-1300
C-ClStretching700-850
C-BrStretching500-650

Advanced Computational Methods (e.g., Molecular Dynamics, Ab Initio Molecular Dynamics)

For a more dynamic understanding of molecular behavior, advanced computational methods like Molecular Dynamics (MD) and Ab Initio Molecular Dynamics (AIMD) are employed.

Ab Initio Molecular Dynamics (AIMD): AIMD combines molecular dynamics with electronic structure calculations, where the forces on the atoms are calculated "on-the-fly" from quantum mechanics at each step of the simulation. rub.de Although computationally more expensive, AIMD provides a much more accurate description of chemical processes like bond breaking and formation. rub.denih.gov For this compound, AIMD could be used to simulate the proton transfer dynamics between tautomers with high accuracy, capturing the electronic rearrangements that occur during the reaction. nih.gov It can also be used to study the interactions with other molecules in complex environments.

Reactivity and Derivatization of 2,4 Dibromo 6 Chloropyridin 3 Ol

Transformations Involving the Hydroxyl Group

The hydroxyl group at the C-3 position of the pyridine (B92270) ring is a key site for functionalization. Its reactivity is influenced by its phenolic and enolic character.

Etherification and Esterification Reactions

Detailed experimental procedures for the etherification or esterification of 2,4-Dibromo-6-chloropyridin-3-ol are not readily found in the surveyed literature. However, based on general principles of organic chemistry, the hydroxyl group is expected to undergo these transformations under appropriate conditions.

Etherification: This would involve the reaction of the hydroxyl group with an alkylating agent (e.g., alkyl halides, sulfates) in the presence of a base to deprotonate the hydroxyl group, forming an alkoxide intermediate. The choice of base and solvent would be critical to control the reaction and avoid potential side reactions at the halogen sites.

Esterification: The formation of esters could be achieved through reaction with acyl chlorides or carboxylic anhydrides, typically in the presence of a base (like pyridine or triethylamine) to neutralize the acid byproduct. Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis could be employed, though the conditions would need to be carefully selected to prevent degradation of the sensitive polyhalogenated ring.

Reactions Involving Tautomeric Forms (e.g., Pyridone Formation)

Pyridin-3-ols can exist in equilibrium with their keto tautomers, which are pyridin-4-one or pyridin-2-one structures, although the aromatic alcohol form is generally more stable. For this compound, tautomerization would lead to the formation of a pyridinone structure. Specific studies on the tautomeric equilibrium of this compound have not been identified. The position and nature of the substituents on the ring would significantly influence the position of this equilibrium. The reactivity of the tautomeric pyridone form would differ from the pyridinol, offering alternative pathways for derivatization, such as N-alkylation.

Halogen-Specific Cross-Coupling Reactions

The presence of three halogen atoms at positions C-2, C-4, and C-6 presents opportunities for selective functionalization through various metal-catalyzed cross-coupling reactions. The differential reactivity of bromine and chlorine atoms is the basis for achieving chemo- and regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific applications of these reactions on this compound are not documented in the searched literature, the principles of these reactions can be applied. The general reactivity order for halogens in these couplings is I > Br > OTf > Cl, which suggests that the bromine atoms at C-2 and C-4 would react preferentially over the chlorine atom at C-6.

Suzuki-Miyaura Coupling: This reaction would involve coupling with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is plausible that selective coupling at the more reactive bromine positions could be achieved.

Sonogashira Coupling: This involves the coupling of a terminal alkyne to form an alkynylated pyridine. Similar to the Suzuki reaction, this would be expected to occur selectively at a C-Br bond.

Buchwald-Hartwig Amination: This reaction would form a C-N bond by coupling with an amine. The selectivity would again be dictated by the relative reactivity of the C-Br and C-Cl bonds.

Research on related 2-bromo-6-chloropyridine (B1266251) derivatives has shown that Pd-catalyzed cross-coupling reactions can proceed chemoselectively at the position of the bromine atom.

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type reactions)

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods, particularly for forming C-O, C-N, and C-S bonds. These reactions often require higher temperatures than their palladium-catalyzed counterparts. A protocol for the copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine (B144722) and various amines has been developed, showing selectivity for one bromine atom. While not performed on the title compound, this suggests that copper catalysis could be a viable method for the selective functionalization of this compound.

Chemo- and Regioselectivity in Halogen Exchange Reactions

The selective functionalization of one halogen in the presence of others is a key challenge and opportunity with a substrate like this compound.

Chemoselectivity: This refers to the selective reaction of one type of halogen over another. In this molecule, the two bromine atoms would be expected to be significantly more reactive than the chlorine atom in typical palladium-catalyzed cross-coupling reactions. This allows for sequential functionalization, first at the C-Br bonds and subsequently at the C-Cl bond under more forcing conditions.

Regioselectivity: This concerns the selective reaction at one of two or more similar positions. Here, the two bromine atoms are at C-2 and C-4. The electronic environment of these positions is different. The C-2 position is adjacent to the ring nitrogen, which can influence reactivity through coordination to the metal catalyst or through inductive effects. The C-4 position is para to the nitrogen. The relative reactivity of C-2 versus C-4 halides in dihalogenated pyridines can be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in 2,4-dichloropyridines, ligand choice has been shown to direct coupling to either the C-2 or C-4 position. A similar strategic approach would likely be necessary to control the site of initial reaction for this compound.

Systematic studies on related 2-bromo-6-chloropyridin-3-yl nucleosides have confirmed that cross-coupling reactions generally proceed with good chemoselectivity at the bromine position.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) on the Halogenated Pyridine Ring

Factors Influencing Regioselectivity of Nucleophilic Attack

The regioselectivity of nucleophilic attack on the pyridine ring is fundamentally governed by the position of the nitrogen atom. Nucleophilic attack is strongly favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6). stackexchange.comyoutube.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the resulting anionic Meisenheimer intermediate through resonance. stackexchange.com When a nucleophile attacks the C2 or C4 position, a resonance structure can be drawn where the negative charge is located directly on the nitrogen atom, which is a more stable arrangement than having the charge reside on a carbon atom. stackexchange.com Attack at the C3 or C5 (meta) positions does not allow for this direct delocalization of the negative charge onto the nitrogen, resulting in a higher energy, less stable intermediate. stackexchange.com

In the specific case of this compound, all three halogen-substituted positions (C2, C4, and C6) are activated for nucleophilic attack. The ultimate regioselectivity of a substitution reaction will therefore be a competition between these three sites, influenced by several factors:

Electronic Effects: The combined electron-withdrawing power of the substituents at each position.

Leaving Group Ability: The relative ability of bromide versus chloride to depart. Typically, in SNAr, the C-F bond is the most reactive, followed by C-Cl and C-Br, which are often comparable. rsc.orgnih.gov

Steric Hindrance: The steric bulk of the nucleophile and the substituents adjacent to the potential attack site can influence accessibility.

Reaction Conditions: The nature of the nucleophile, solvent, and temperature can shift the regiochemical outcome.

The hydroxyl group at the C3 position also exerts an electronic influence, further modifying the electron distribution in the ring and potentially affecting the relative reactivity of the adjacent C2 and C4 positions.

Role of the Electron-Withdrawing Halogens in SNAr Reactivity

Halogens exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through resonance (+M). quora.comyoutube.com For nucleophilic aromatic substitution, the strong inductive effect is the dominant factor. youtube.com The halogens (two bromine atoms and one chlorine atom) on the this compound ring serve as powerful activating groups for SNAr.

Their primary roles are:

Increasing Electrophilicity: The halogens withdraw electron density from the pyridine ring via the sigma framework, making the ring carbons more electrophilic and thus more susceptible to attack by a nucleophile. youtube.com

The relative reactivity of the different halogens as leaving groups is governed by the "element effect," which can vary depending on the reaction mechanism. rsc.orgnih.gov In many SNAr reactions where the initial nucleophilic attack is the rate-determining step, the order of reactivity is F > Cl ≈ Br > I. rsc.org This is because the higher electronegativity of the lighter halogens makes the attached carbon more electrophilic. However, if the cleavage of the carbon-halogen bond becomes more significant in the rate-determining step, this order can be inverted, favoring the weaker C-I or C-Br bonds. For substitutions on N-methylpyridinium ions, the reactivity has been observed to be similar across different halogens (F ~ Cl ~ Br ~ I) when the mechanism shifts to a rate-determining deprotonation of the addition intermediate. nih.gov

Table 1: Electronic Properties of Halogen Substituents in Aromatic Systems

PropertyDescriptionRelevance to SNAr on this compound
Inductive Effect (-I) Withdrawal of electron density through the sigma bond due to high electronegativity. quora.comDominant Effect . Activates the pyridine ring toward nucleophilic attack by increasing the electrophilicity of the ring carbons. youtube.com
Resonance Effect (+M) Donation of lone pair electron density into the pi-system of the ring. quora.comMinor Effect . It is generally outweighed by the strong inductive effect in the context of SNAr activation. stackexchange.com
Leaving Group Ability The facility with which the halide anion departs from the Meisenheimer complex.Influences which halogen is preferentially substituted. The relative reactivity of C-Br vs. C-Cl can depend on the specific reaction conditions and the rate-determining step. rsc.org

Directed ortho-Metalation (DoM) Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. baranlab.org The DMG, typically a Lewis basic functional group, coordinates to the lithium base, positioning it for a site-selective deprotonation. baranlab.org

For this compound, several functional groups could potentially act as DMGs:

Hydroxyl Group (-OH): The hydroxyl group, especially when deprotonated to its corresponding alkoxide (-O⁻), is one of the most powerful DMGs. It would strongly direct metalation to the adjacent C2 and C4 positions.

Halogen Atoms (-Br, -Cl): Halogens can also function as DMGs, albeit weaker than the alkoxide group, directing lithiation to their ortho positions. researchgate.net

In this molecule, the C3-hydroxyl group is the most potent DMG. It would direct a strong base like n-butyllithium or sec-butyllithium (B1581126) to deprotonate either the C2 or C4 position. However, since these positions are already substituted with bromine atoms, a simple deprotonation is not possible. Instead, a halogen-metal exchange is likely to occur, preferentially at one of the C-Br bonds, leading to a lithiated species at C2 or C4 that can then react with an electrophile.

Metalation of pyridine rings with alkyllithium reagents can be complicated by competitive nucleophilic addition to the ring. uwindsor.caharvard.edu To circumvent this, sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), are often employed, as they are less nucleophilic and favor deprotonation. uwindsor.ca

Table 2: Potential Directing Metalation Groups (DMGs) in this compound

Directing GroupPositionStrengthLikely Outcome of Lithiation
Alkoxide (-O⁻) C3Strong baranlab.orgDirects to C2 and C4, likely resulting in halogen-metal exchange.
Bromo (-Br) C2, C4Moderate researchgate.netDirects to C3 and C5. The C3 position is blocked by -OH.
Chloro (-Cl) C6ModerateDirects to C5.

Radical Reactions Involving Pyridine Halides

Radical reactions offer an alternative pathway for the functionalization of pyridine halides, distinct from ionic SNAr or DoM mechanisms. These reactions are initiated by the homolytic cleavage of a bond, where the two electrons of the bond are divided equally between the resulting fragments, forming highly reactive radical intermediates. libretexts.orgwikipedia.org

For this compound, the carbon-halogen bonds, particularly the weaker carbon-bromine bonds, can undergo homolytic cleavage upon exposure to heat or UV light (photolysis). chemistrysteps.compressbooks.pubresearchgate.net This would generate a pyridinyl radical at the C2, C4, or C6 position. This reactive intermediate can then participate in various transformations, such as:

Hydrogen Atom Abstraction: Reacting with a hydrogen donor to form a de-halogenated pyridine.

Radical-Radical Coupling: Combining with another radical species.

Intramolecular Cyclization: If a suitable unsaturated side chain is present, the pyridinyl radical can add to it, forming a new ring.

Conversely, the electron-deficient pyridine ring is susceptible to attack by externally generated nucleophilic radicals in reactions analogous to the Minisci reaction. uv.esnih.gov In this type of transformation, an alkyl or acyl radical adds to the protonated (and thus activated) pyridine ring, typically at the C2 or C4 position, followed by rearomatization to yield the substituted product. nih.gov Recent advancements have shown that N-methoxypyridinium salts are exceptionally reactive radical traps, allowing for efficient alkylation under neutral conditions. nih.gov

Furthermore, modern synthetic methods have exploited pyridine halides in novel radical processes. For instance, purple light has been used to promote the coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst, proceeding via a single electron transfer (SET) mechanism. organic-chemistry.org The development of pyridine-boryl radical chemistry has also opened new avenues for cascade reactions and the synthesis of complex heterocyclic structures. rsc.orgrsc.org

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation, Purity Assessment, and Isomer Analysis

Chromatography is a fundamental technique for separating the components of a mixture. For a compound like 2,4-Dibromo-6-chloropyridin-3-ol, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable for purity assessment and the analysis of structurally similar isomers.

HPLC is a cornerstone for the analysis of substituted pyridines due to its versatility and high resolution. helixchrom.com Method development for this compound focuses on achieving optimal separation from potential impurities and isomers. Given the polar hydroxyl group and the halogen substituents, the compound possesses a unique polarity that can be exploited for separation.

Key considerations for HPLC method development include:

Column Selection: Reversed-phase columns (e.g., C18, Phenyl-Hexyl) are commonly used, but for hydrophilic and ionizable compounds like substituted pyridines, alternative approaches may be necessary. nih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) mechanisms, can offer superior selectivity for separating polar isomers. sielc.com

Mobile Phase Composition: The mobile phase, typically a mixture of water with an organic modifier like acetonitrile (B52724) or methanol (B129727), is optimized to control retention and selectivity. sielc.com Additives such as acids (e.g., formic acid, phosphoric acid) or buffers are often incorporated to control the ionization state of the pyridinol, which improves peak shape and reproducibility. nih.govhelixchrom.com

Detection: Ultraviolet (UV) detection is suitable for aromatic compounds like pyridines. The detection wavelength is selected based on the compound's UV absorbance maximum to ensure high sensitivity. helixchrom.com

Table 1: Illustrative HPLC Method Parameters for Isomer Analysis of Halogenated Pyridinols
ParameterCondition
Column Mixed-Mode (e.g., SHARC 1) or Reversed-Phase (e.g., Phenyl-Hexyl, 150 x 2.0 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile/Methanol mixture
Gradient Linear gradient from 40% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 255 nm
Injection Volume 2 µL

Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar hydroxyl group, which can lead to poor peak shape and thermal degradation in the GC inlet and column. researchgate.net To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comlibretexts.org

Common derivatization strategies include:

Silylation: This is one of the most common methods, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst such as trimethylchlorosilane (TMCS). researchgate.netsigmaaldrich.com

Acylation: This process involves reacting the hydroxyl group with an acylating agent, such as an acid anhydride, to form an ester. Perfluorinated acyl groups can enhance detectability with an electron capture detector (ECD). libretexts.org

Alkylation: This technique, particularly esterification for carboxylic acids, modifies the functional group to create a more volatile derivative suitable for GC analysis. gcms.cz

The choice of derivatization reagent depends on the analyte's functional groups and the desired properties of the resulting derivative. gcms.cz The reaction conditions, including temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.com

Table 2: Common Derivatization Reagents for GC Analysis
Derivatization TypeReagentTarget Functional Group(s)
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)-OH, -COOH, -NH, -SH
Silylation MSTFA (N-Methyl-N-trimethylsilyltrifluoracetamide)-OH, -COOH, -NH, -SH
Acylation Trifluoroacetic Anhydride (TFAA)-OH, -NH
Alkylation (Esterification) BF₃-Methanol-COOH

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and characterization of compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for impurity profiling in pharmaceutical and chemical development. resolvemass.caeurekaselect.com It combines the high-resolution separation of HPLC with the high sensitivity and specificity of tandem mass spectrometry, enabling the detection, identification, and quantification of trace-level impurities. resolvemass.captfarm.pl

For this compound, LC-MS/MS can be used to:

Identify Impurities: Detect and identify process-related impurities (e.g., starting materials, by-products) and degradation products. ptfarm.plchimia.ch

Structure Elucidation: The fragmentation pattern (product ion spectrum) of the parent compound in the MS/MS detector serves as a template for identifying unknown impurities, as structurally related compounds often share common fragmentation pathways. ptfarm.pl

Trace Analysis: The high sensitivity of LC-MS/MS allows for the detection and quantification of halogenated aromatic compounds at very low concentrations. nih.gov

Table 3: Hypothetical LC-MS/MS Data for this compound and a Potential Impurity
CompoundPrecursor Ion (m/z) [M+H]⁺Key Product Ions (m/z)Potential Identification
This compound 290/292/294/296211/213/215 (Loss of Br)Target Compound
Impurity X 211/213/215176/178 (Loss of Cl)Monobromo-chloro-pyridin-3-ol

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. acs.org For halogenated substances like this compound (after derivatization), GC-MS provides definitive structural information based on the mass-to-charge ratio of the compound and its fragments. acs.orgproquest.com

A key feature in the mass spectrum of a compound containing bromine and chlorine is the distinct isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), in an approximate 3:1 ratio. acs.org The molecular ion peak cluster in the mass spectrum of this compound will therefore exhibit a characteristic pattern that confirms the presence of two bromine atoms and one chlorine atom. acs.org This isotopic signature is also observed in fragment ions containing these halogens, aiding in structure elucidation. proquest.com

Table 4: Theoretical Isotopic Pattern for an Ion Fragment Containing [C₅HBr₂ClN]⁺
IonRelative m/zTheoretical Relative Intensity (%)
C₅H(⁷⁹Br)₂(³⁵Cl)NM75.8
C₅H(⁷⁹Br)(⁸¹Br)(³⁵Cl)NM+2100.0
C₅H(⁷⁹Br)₂(³⁷Cl)NM+224.9
C₅H(⁸¹Br)₂(³⁵Cl)NM+449.3
C₅H(⁷⁹Br)(⁸¹Br)(³⁷Cl)NM+432.9
C₅H(⁸¹Br)₂(³⁷Cl)NM+616.2

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct determination of a compound's purity and concentration without the need for a specific reference standard of the analyte itself. bwise.kramazonaws.com The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. bwise.kremerypharma.com

The process for ¹H qNMR typically involves:

Sample Preparation: A precise amount of the analyte (this compound) and a certified internal standard are accurately weighed and dissolved together in a suitable deuterated solvent. ethz.ch

Data Acquisition: The NMR spectrum is acquired under carefully controlled conditions to ensure accurate quantification. Key parameters, such as the relaxation delay (D1), must be sufficiently long (typically at least 5 times the longest T1 relaxation time) to allow for complete relaxation of the nuclei between pulses. bwise.kr

Data Processing: The spectra are processed, and the integrals of non-overlapping signals from both the analyte and the internal standard are carefully calculated.

Purity Calculation: The purity of the analyte is calculated by comparing the integral of a specific proton signal of the analyte with that of the internal standard, taking into account their respective molecular weights, number of protons, and weighed masses. ox.ac.uk

qNMR is a highly reliable and versatile tool for creating certified reference materials and for the accurate purity assessment of novel chemical entities. amazonaws.comethz.ch

Table 5: Key Experimental Parameters for Accurate qNMR Measurement
ParameterRequirement for QuantificationRationale
Relaxation Delay (D1) Set to ≥ 5 x T₁ of the slowest relaxing nucleusEnsures full magnetization recovery for accurate signal integration.
Pulse Angle Typically 90° for maximum signalMaximizes the signal intensity for each scan.
Number of Scans (NS) Sufficient to achieve a high signal-to-noise ratio (S/N > 150:1)Improves precision by reducing random noise.
Internal Standard Certified purity, chemically inert, soluble, with non-overlapping signalsProvides a reliable reference for quantification.
Digital Resolution High resolution to accurately define peaksEnsures precise integration of the signal area.

Applications of 2,4 Dibromo 6 Chloropyridin 3 Ol As a Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The unique substitution pattern of 2,4-Dibromo-6-chloropyridin-3-ol provides a scaffold for the construction of various fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.

The polysubstituted pyridine (B92270) core of this compound is an ideal starting point for the synthesis of pyridopyrimidines, a class of compounds with diverse pharmacological activities. The general strategy involves the sequential substitution of the halogen atoms with suitable nucleophiles to build the pyrimidine ring.

For instance, the chlorine atom at the 6-position is generally the most labile towards nucleophilic aromatic substitution. This allows for the selective introduction of an amino group, which can then be cyclized with a variety of one-carbon synthons to form the pyrimidine ring. The bromo substituents at the 2- and 4-positions can be subsequently modified to introduce further diversity into the final molecule.

A plausible synthetic route to a substituted pyridopyrimidine from this compound is outlined below:

StepReactant(s)Reagent(s) and ConditionsIntermediate/Product
1This compoundAmine (e.g., R-NH2), Base (e.g., K2CO3), Solvent (e.g., DMF), Heat2,4-Dibromo-6-amino-pyridin-3-ol
22,4-Dibromo-6-amino-pyridin-3-olFormamide or Orthoformate, Acid catalyst, Heat5,7-Dibromo-pyrido[2,3-d]pyrimidin-4-ol

Furthermore, the bromine atoms on the pyridopyrimidine scaffold can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other carbon-based substituents, thereby generating complex fused polycyclic aromatic compounds.

Pyrazolo[3,4-b]pyridines are another important class of heterocyclic compounds with a wide range of biological activities. The synthesis of these systems from this compound can be envisioned through several synthetic strategies. A common approach involves the reaction of a substituted pyridine with hydrazine or its derivatives.

In the case of this compound, the reactivity of the halogen atoms can be exploited to facilitate the annulation of the pyrazole ring. For example, reaction with hydrazine could proceed via nucleophilic displacement of one of the halogens, followed by intramolecular cyclization. The regioselectivity of such reactions would be influenced by the relative lability of the chloro and bromo groups and the reaction conditions employed.

A representative synthetic pathway is proposed in the following table:

StepReactant(s)Reagent(s) and ConditionsIntermediate/Product
1This compoundHydrazine hydrate, Solvent (e.g., Ethanol), Heat5,7-Dibromo-1H-pyrazolo[3,4-b]pyridin-4-ol

The resulting pyrazolo[3,4-b]pyridine core can be further functionalized by targeting the remaining halogen atoms and the hydroxyl group, allowing for the generation of a library of derivatives for biological screening.

Integration into Multi-Step Organic Syntheses

The trifunctional nature of this compound, with its distinct reactive sites, makes it an excellent candidate for integration into complex, multi-step synthetic sequences.

The differential reactivity of the chloro and bromo substituents, along with the hydroxyl group, allows for the design of both convergent and divergent synthetic strategies.

In a divergent synthesis , the parent molecule can be selectively functionalized at one position, and the resulting intermediate can then be subjected to a variety of different reactions at the remaining reactive sites, leading to a diverse range of products from a common precursor. For example, the more reactive 6-chloro position can be initially substituted, followed by diverse functionalization at the 2- and 4-bromo positions.

In a convergent synthesis , this compound can be elaborated into a more complex fragment which is then coupled with another separately synthesized fragment to form the final target molecule. The presence of multiple handles for coupling reactions (the three halogen atoms) provides flexibility in the design of such convergent routes.

The close proximity of multiple reactive centers in this compound opens up possibilities for its use in tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation.

For example, a reaction sequence could be initiated by a nucleophilic substitution at the 6-position, which then triggers an intramolecular cyclization involving one of the bromo substituents. Such strategies can rapidly increase molecular complexity and are highly desirable in modern organic synthesis for their efficiency.

Use in Ligand Design for Organometallic Catalysis and Coordination Chemistry

The pyridine nitrogen and the hydroxyl oxygen of this compound can act as coordination sites for metal ions, making it a potential precursor for the synthesis of novel ligands for organometallic catalysis and coordination chemistry.

The electronic properties of the pyridine ring are significantly influenced by the electron-withdrawing halogen substituents, which in turn can modulate the coordination properties of the nitrogen atom. The hydroxyl group can also participate in coordination, potentially forming bidentate ligands.

The general structure of a potential ligand derived from this compound and its coordination to a metal center is depicted below:

Ligand PrecursorPotential Ligand TypeMetal Coordination
This compoundMonodentate or BidentateCoordination via pyridine nitrogen and/or hydroxyl oxygen

The bromo and chloro substituents on the ligand backbone provide opportunities for post-coordination modification, allowing for the fine-tuning of the steric and electronic properties of the resulting metal complex. This could lead to the development of new catalysts with enhanced activity and selectivity for a variety of organic transformations.

Precursor for Functional Materials (e.g., in Polymer Chemistry or Optoelectronics)

Detailed research findings on the use of this compound in the synthesis of functional polymers are not available in the reviewed literature.

No data has been found regarding the incorporation of this compound into materials for optoelectronic applications.

There are no published studies, and therefore no corresponding data tables, on the properties or performance of materials derived from this compound.

Q & A

Q. What are the standard synthetic routes for 2,4-Dibromo-6-chloropyridin-3-ol, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves sequential halogenation of a pyridine precursor. For example, bromination and chlorination steps can be optimized using halogenating agents like PBr3\text{PBr}_3 or NCS\text{NCS} (N-chlorosuccinimide) under controlled conditions. Reaction yields depend on:
  • Temperature : Elevated temperatures (60–80°C) enhance halogenation efficiency but may lead to side reactions.
  • Catalysts : Use of Pd/C\text{Pd/C} or FeCl3\text{FeCl}_3 can improve regioselectivity .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/EtOAc) ensures purity .
    Example protocol:
StepReagents/ConditionsYield (%)
BrominationPBr3\text{PBr}_3, DMF, 70°C65–75
ChlorinationNCS\text{NCS}, FeCl3\text{FeCl}_3, 50°C50–60

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • 1H NMR^1\text{H NMR} : The hydroxyl proton appears as a singlet (~δ 10–12 ppm). Adjacent halogens deshield aromatic protons, leading to distinct splitting patterns.
  • 13C NMR^{13}\text{C NMR} : Carbons adjacent to halogens show downfield shifts (e.g., C-2: ~δ 150 ppm for Br, C-6: ~δ 145 ppm for Cl) .
  • IR : Strong O-H stretch (~3200 cm1^{-1}) and C-Br/C-Cl stretches (650–500 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks at m/z 331 (M+^+) with isotopic patterns confirming Br/Cl .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence regioselectivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing effects of Br and Cl substituents activate specific positions:
  • C-3 (OH group) : Hydrogen bonding stabilizes intermediates, directing nucleophiles to C-2 or C-4 .
  • Halogen Positioning : Steric hindrance from Br at C-2 and C-4 reduces reactivity at these sites, favoring substitutions at C-6 (Cl) .
    Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites. For example:
PositionPartial Charge (eV)Reactivity
C-2 (Br)+0.12Low
C-4 (Br)+0.15Moderate
C-6 (Cl)+0.25High

Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies often arise from solvent polarity or catalyst choice. Systematic approaches include:
  • Catalyst Screening : Test Pd(0) vs. Pd(II) catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3)_4 vs. Pd(OAc)2\text{Pd(OAc)}_2) in Suzuki-Miyaura couplings .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance oxidative addition but may deactivate catalysts .
    Example optimization table:
CatalystSolventYield (%)Byproduct
Pd(PPh3)4\text{Pd(PPh}_3)_4Toluene45None
PdCl2\text{PdCl}_2DMF30Dehalogenated product

Q. How can this compound serve as a building block for bioactive molecules?

  • Methodological Answer : The compound’s halogenated pyridine core is a precursor for:
  • Antimicrobial Agents : Coupling with thiols or amines via Buchwald-Hartwig amination .
  • Kinase Inhibitors : Functionalization at C-6 (Cl) with heterocycles (e.g., triazoles) enhances target binding .
    Case study: A derivative with a morpholine substituent showed IC50_{50} = 12 nM against EGFR kinase .

Data Contradiction Analysis

Q. Why do studies report varying stability of this compound under acidic conditions?

  • Methodological Answer : Stability discrepancies stem from:
  • pH Sensitivity : Degradation occurs below pH 3 due to protonation of the hydroxyl group, accelerating Br/Cl loss.
  • Counterion Effects : HCl vs. H2SO4\text{H}_2\text{SO}_4 alter degradation pathways.
    Accelerated stability testing (40°C/75% RH) can model shelf-life:
ConditionDegradation (%) at 1 Month
pH 2 (HCl)85
pH 5 (Acetate buffer)10

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-6-chloropyridin-3-ol
Reactant of Route 2
2,4-Dibromo-6-chloropyridin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.